molecular formula C18H19NO4 B4840513 butyl 4-{[3-(2-furyl)acryloyl]amino}benzoate

butyl 4-{[3-(2-furyl)acryloyl]amino}benzoate

Cat. No.: B4840513
M. Wt: 313.3 g/mol
InChI Key: IVONYIVSLMHBBS-ZHACJKMWSA-N
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Description

Butyl 4-{[3-(2-furyl)acryloyl]amino}benzoate, also known as butyl ferulate, is a chemical compound that has gained attention in recent years due to its potential applications in various fields, including agriculture, food science, and medicine.

Mechanism of Action

The mechanism of action of butyl 4-{[3-(2-furyl)acryloyl]amino}benzoate ferulate is not fully understood, but it is believed to involve the modulation of signaling pathways involved in oxidative stress, inflammation, and cell proliferation. Butyl ferulate has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Butyl ferulate has also been found to inhibit the PI3K/Akt/mTOR pathway, which is implicated in cell proliferation and survival.
Biochemical and Physiological Effects:
Butyl ferulate has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. It has also been found to reduce lipid peroxidation, improve glucose metabolism, and enhance mitochondrial function. Butyl ferulate has been shown to be safe and well-tolerated in animal studies, with no significant toxicity or adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of butyl 4-{[3-(2-furyl)acryloyl]amino}benzoate ferulate is its low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may vary depending on the route of administration and dosage.

Future Directions

There are several future directions for the study of butyl 4-{[3-(2-furyl)acryloyl]amino}benzoate ferulate. One area of research is the development of novel formulations and delivery systems to improve its bioavailability and efficacy. Another area of research is the investigation of its potential applications in other fields, such as food science and agriculture. Butyl ferulate has been shown to have antimicrobial and antioxidant properties, making it a potential natural preservative and food additive. Finally, further studies are needed to elucidate the mechanism of action of this compound ferulate and its potential therapeutic applications in various diseases.

Scientific Research Applications

Butyl ferulate has been studied for its antioxidant, anti-inflammatory, and anticancer properties. It has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Butyl ferulate has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. In addition, butyl 4-{[3-(2-furyl)acryloyl]amino}benzoate ferulate has demonstrated anticancer activity, inducing apoptosis and inhibiting the proliferation of cancer cells in vitro and in vivo.

Properties

IUPAC Name

butyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-3-12-23-18(21)14-6-8-15(9-7-14)19-17(20)11-10-16-5-4-13-22-16/h4-11,13H,2-3,12H2,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVONYIVSLMHBBS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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